Theliatinib tartrate
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Overview
Description
Preparation Methods
Theliatinib tartrate is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the formation of the core structure followed by the introduction of functional groups that enhance its activity and selectivity towards EGFR. Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity. For instance, the mother liquor preparation method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL .
Chemical Reactions Analysis
Theliatinib tartrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. .
Scientific Research Applications
Theliatinib tartrate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a research tool to study the inhibition of EGFR and related signaling pathways.
Biology: It helps in understanding the role of EGFR in cellular processes such as proliferation, apoptosis, and metastasis.
Industry: It is used in the development of new therapeutic agents targeting EGFR and related pathways.
Mechanism of Action
Theliatinib tartrate exerts its effects by selectively inhibiting the phosphorylation of EGFR. EGFR is a tyrosine kinase and transmembrane receptor protein that regulates epithelial tissue development and homeostasis. In cancer cells, EGFR is often abnormally activated and overexpressed, leading to uncontrolled cell proliferation, inhibition of apoptosis, and increased invasion and metastasis. This compound binds to the intracellular catalytic domain of EGFR, inhibiting its autophosphorylation and downstream signaling pathways, including AKT and ERK .
Comparison with Similar Compounds
Theliatinib tartrate is unique in its high selectivity and potency towards EGFR compared to other similar compounds. Some similar compounds include:
Gefitinib: Another EGFR inhibitor with a Ki of 0.35 nM.
Erlotinib: An EGFR inhibitor with a Ki of 0.38 nM.
Afatinib: A dual inhibitor of EGFR and HER2 with IC50 values of 13 and 38 nM, respectively
Properties
Molecular Formula |
C29H32N6O8 |
---|---|
Molecular Weight |
592.6 g/mol |
IUPAC Name |
(3aR,6aR)-N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C25H26N6O2.C4H6O6/c1-4-16-6-5-7-18(10-16)28-24-19-11-21(23(33-3)12-20(19)26-15-27-24)29-25(32)31-13-17-8-9-30(2)22(17)14-31;5-1(3(7)8)2(6)4(9)10/h1,5-7,10-12,15,17,22H,8-9,13-14H2,2-3H3,(H,29,32)(H,26,27,28);1-2,5-6H,(H,7,8)(H,9,10)/t17-,22+;1-,2-/m11/s1 |
InChI Key |
VXDAWIILRILFMO-MOFHCYHGSA-N |
Isomeric SMILES |
CN1CC[C@H]2[C@@H]1CN(C2)C(=O)NC3=C(C=C4C(=C3)C(=NC=N4)NC5=CC=CC(=C5)C#C)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CN1CCC2C1CN(C2)C(=O)NC3=C(C=C4C(=C3)C(=NC=N4)NC5=CC=CC(=C5)C#C)OC.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
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